molecular formula C10H8Cl2O B1584135 6,7-Dichloro-1-tetralone CAS No. 25095-57-2

6,7-Dichloro-1-tetralone

Cat. No.: B1584135
CAS No.: 25095-57-2
M. Wt: 215.07 g/mol
InChI Key: HFNZADNOCYMZPW-UHFFFAOYSA-N
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Description

6,7-Dichloro-1-tetralone is a chemical compound with the molecular formula C10H8Cl2O. It is a tetralone derivative characterized by the presence of two chlorine atoms at the 6 and 7 positions on the aromatic ring.

Biochemical Analysis

Biochemical Properties

6,7-Dichloro-1-tetralone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to bind to the β-adrenergic receptor, which is implicated in the addictive properties of opioids . Additionally, this compound has an affinity for epoxides, with high rates of ring opening and resistance to thionyl chloride . These interactions suggest that this compound may influence various biochemical pathways and processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by binding to the β-adrenergic receptor, which can impact cell signaling pathways . This interaction may lead to changes in gene expression and cellular metabolism. The compound’s affinity for epoxides also suggests potential effects on cellular processes involving epoxide metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to the β-adrenergic receptor, this compound may inhibit or activate specific signaling pathways . Additionally, its interaction with epoxides suggests a role in enzyme inhibition or activation, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for research purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its affinity for epoxides suggests a role in epoxide metabolism, which can influence metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for understanding its biological effects and potential therapeutic uses.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, providing insights into its role in cellular processes and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,7-Dichloro-1-tetralone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-1-tetralone is unique due to the presence of chlorine atoms at the 6 and 7 positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNZADNOCYMZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308945
Record name 6,7-DICHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25095-57-2
Record name 25095-57-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-DICHLORO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 6,7-Dichloro-1-tetralone in the development of new antimalarial drugs?

A: this compound serves as a crucial starting material in the synthesis of 7-benz[c]acridinemethanols, which are tetracyclic analogs of the known antimalarial 2-phenyl-4-quinolinemethanols []. The researchers aimed to create structurally rigid analogs to potentially improve upon the activity of existing antimalarials.

Q2: How is this compound incorporated into the synthesis of these potential antimalarials?

A: The paper describes reacting this compound with 5,7-dichloroisatin. This reaction yields halogenated 5,6-dihydro-7-benz[c]acridinecarboxylic acids, which are then further modified through a series of steps to eventually produce the target 7-benz[c]acridinemethanol compounds [].

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